molecular formula C21H23NO2Si B14325048 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine CAS No. 106773-73-3

2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine

Cat. No.: B14325048
CAS No.: 106773-73-3
M. Wt: 349.5 g/mol
InChI Key: RRYYKJYVBZFXNC-UHFFFAOYSA-N
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Description

2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group and a dimethyl(phenyl)silyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using silyl ethers, which are formed by treating alcohols with R₃SiCl in the presence of a base . The silyl ether is then reacted with a pyridine derivative to introduce the phenoxy group, followed by further functionalization to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium methoxide or lithium aluminum hydride (LiAlH₄) are often employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The silyl ether group can protect reactive sites during chemical reactions, while the phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-4-phenoxypyridine
  • 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-5-phenoxypyridine

Uniqueness

2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of both silyl ether and phenoxy groups provides a versatile platform for further functionalization and study.

Properties

CAS No.

106773-73-3

Molecular Formula

C21H23NO2Si

Molecular Weight

349.5 g/mol

IUPAC Name

dimethyl-[(6-phenoxypyridin-2-yl)methoxymethyl]-phenylsilane

InChI

InChI=1S/C21H23NO2Si/c1-25(2,20-13-7-4-8-14-20)17-23-16-18-10-9-15-21(22-18)24-19-11-5-3-6-12-19/h3-15H,16-17H2,1-2H3

InChI Key

RRYYKJYVBZFXNC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(COCC1=NC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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